2-(Difluoromethyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(Difluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.11 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyrimidine ring, which is further substituted with a carboxylic acid group at the 5-position . It is a white powder that is typically stored at room temperature .
Preparation Methods
The synthesis of 2-(Difluoromethyl)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of difluoromethylated intermediates with pyrimidine derivatives under specific reaction conditions . Industrial production methods often utilize catalytic processes to enhance yield and purity. For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis can yield numerous pyrimidine analogs .
Chemical Reactions Analysis
2-(Difluoromethyl)pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Difluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammatory processes . This inhibition can lead to reduced production of inflammatory mediators like prostaglandin E2.
Comparison with Similar Compounds
2-(Difluoromethyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
- 2-(Chloromethyl)pyrimidine-5-carboxylic acid
- 2-(Bromomethyl)pyrimidine-5-carboxylic acid
These compounds share a similar pyrimidine core structure but differ in the substituents attached to the 2-position. The presence of different substituents can significantly influence their chemical reactivity and biological activities .
Properties
IUPAC Name |
2-(difluoromethyl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-4(8)5-9-1-3(2-10-5)6(11)12/h1-2,4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUXPKXRJRMEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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